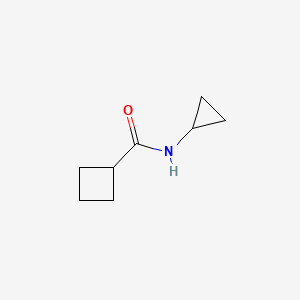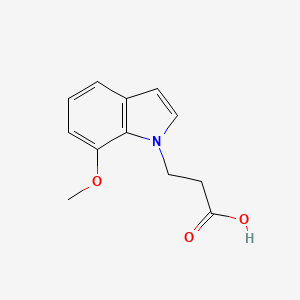![molecular formula C19H17ClN4O3 B1422401 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid CAS No. 1260934-87-9](/img/structure/B1422401.png)
1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid
Overview
Description
This compound, also known as 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide, has the molecular formula C24H26ClN5O3 . It is a complex organic compound that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, a pyridine ring, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a molecular weight of 467.9 g/mol . It contains a chlorophenyl group, an oxadiazole ring, a pyridine ring, and a piperidine ring . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a number of computed properties, including a molecular weight of 467.9 g/mol, a XLogP3-AA of 3.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, a rotatable bond count of 6, and a topological polar surface area of 93.4 Ų .Scientific Research Applications
Synthesis and Biological Assessment
- A study by Karpina et al. (2019) involved the synthesis of novel compounds bearing a 1,2,4-oxadiazole cycle, which includes structures similar to 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid. These compounds were assessed for their diverse biological properties, emphasizing the relevance of such compounds in pharmacological and therapeutic research (Karpina et al., 2019).
Synthesis and Prediction of Biological Activity
- Kharchenko et al. (2008) described the synthesis of pyrrolidin-2-ones containing the 1,2,4-oxadiazole ring, which is structurally related to the compound . Their work involved predicting the biological activity of these synthesized compounds, demonstrating the scientific interest in understanding the potential applications of such chemicals in medicine and biology (Kharchenko et al., 2008).
Antimicrobial Activity Studies
- Patel et al. (2011) synthesized new pyridine derivatives, including structures similar to the compound , and evaluated their antimicrobial activities. This research underscores the potential application of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Analysis of Spectral Characteristics and Biological Evaluation
- Khalid et al. (2016) conducted a study on 1,3,4-oxadiazole bearing compounds, which relates to the compound of interest. They performed a detailed analysis of the spectral characteristics and carried out a biological evaluation, highlighting the importance of such studies in understanding the properties and potential applications of these compounds (Khalid et al., 2016).
Synthesis and Antimycobacterial Activity
- Research by R.V.Sidhaye et al. (2011) involved synthesizing nicotinic acid hydrazide derivatives, including structures akin to this compound. They evaluated the antimycobacterial activity of these compounds, indicating their potential use in combating bacterial infections (R.V.Sidhaye et al., 2011).
Properties
IUPAC Name |
1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c20-14-4-1-3-13(11-14)16-22-18(27-23-16)15-5-2-8-21-17(15)24-9-6-12(7-10-24)19(25)26/h1-5,8,11-12H,6-7,9-10H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAZEPLTYBSDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1422320.png)
![[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1422321.png)

![3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1422323.png)

![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1422326.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1422327.png)
![Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1422328.png)

![Tert-butyl 4-[(3-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1422333.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B1422336.png)

